Formyl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

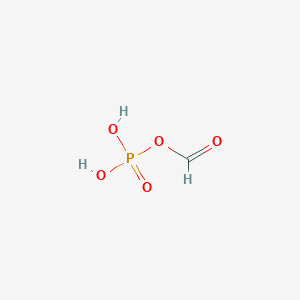

Formyl dihydrogen phosphate is an acyl monophosphate and a one-carbon compound. It is a conjugate acid of a formyl phosphate(1-).

Applications De Recherche Scientifique

Role in Enzymatic Reactions

Formyl phosphate serves as an important intermediate in several enzymatic pathways. One of its primary roles is in the formation of N10-formyltetrahydrofolate, a critical cofactor in one-carbon metabolism. The enzyme N10-formyltetrahydrofolate synthetase utilizes this compound to catalyze the conversion of tetrahydrofolate and ADP into N10-formyltetrahydrofolate and ATP. This reaction highlights the compound's significance in cellular metabolism and energy production.

Case Study: N10-Formyltetrahydrofolate Synthetase

- Enzyme : N10-formyltetrahydrofolate synthetase

- Reaction :

Tetrahydrofolate+Formyl Phosphate→N10 formyltetrahydrofolate+ADP

- Findings : The reaction rate was significantly influenced by the concentration of this compound, demonstrating its role as a substrate and intermediate .

Synthetic Biology Applications

In synthetic biology, this compound has been utilized to develop new metabolic pathways for carbon fixation and biofuel production. Recent studies have demonstrated its potential as a precursor for generating formaldehyde through engineered microbial systems.

Case Study: this compound Pathway Engineering

- Organism : Escherichia coli

- Process : A two-enzyme route was developed where formate is activated to this compound and then reduced to formaldehyde.

- Outcome : This pathway allows for the conversion of carbon dioxide into valuable C2 compounds, showcasing its utility in creating sustainable biotechnological processes .

Carbon Fixation Strategies

This compound plays a critical role in innovative carbon fixation strategies that aim to convert atmospheric carbon dioxide into organic compounds. By activating formate to this compound, researchers have developed methods to integrate this compound into various metabolic cycles.

Case Study: Phosphate-Dependent Carbon Fixation

- Mechanism : Formate is phosphorylated to this compound, which is then reduced by specific enzymes.

- Advantages : This method circumvents limitations associated with traditional CoA-based routes, offering more favorable thermodynamic profiles and kinetic efficiencies .

Chemical Synthesis Applications

Beyond biological systems, this compound has shown potential in chemical synthesis applications, particularly in the formation of complex organic molecules. Its ability to formylate primary amines and nitrogen-containing compounds under mild conditions makes it a valuable reagent in organic chemistry.

Case Study: Formylation Reactions

- Reactions : this compound has been utilized to formylate various substrates, including:

- Primary amines

- Macrocyclic compounds

- Results : The reactions were efficient and demonstrated mild conditions conducive to preserving sensitive functional groups .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Enzymatic Reactions | Intermediate in N10-formyltetrahydrofolate synthesis | Essential for energy production via ADP phosphorylation |

| Synthetic Biology | Pathway engineering for carbon fixation | Enables conversion of CO2 into C2 compounds |

| Chemical Synthesis | Used as a reagent for formylation reactions | Effective for forming complex organic molecules |

Propriétés

Numéro CAS |

1189-72-6 |

|---|---|

Formule moléculaire |

CH3O5P |

Poids moléculaire |

126.01 g/mol |

Nom IUPAC |

phosphono formate |

InChI |

InChI=1S/CH3O5P/c2-1-6-7(3,4)5/h1H,(H2,3,4,5) |

Clé InChI |

TVISEJUYYBUVNV-UHFFFAOYSA-N |

SMILES |

C(=O)OP(=O)(O)O |

SMILES canonique |

C(=O)OP(=O)(O)O |

Synonymes |

formyl phosphate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.